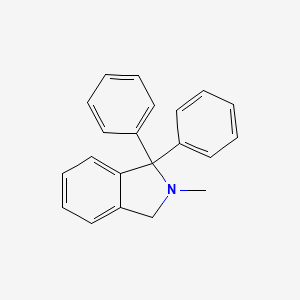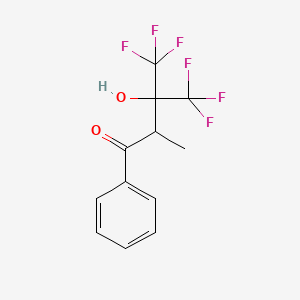
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzenemethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding benzaldehyde derivative using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure can be employed. This method offers high yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde or 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but with the tert-butyl group at the para position.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups at the meta positions.
1,3-Dimethylbenzene:
Uniqueness
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
25844-12-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-tert-butyl-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-6,13-14H,7H2,1-4H3 |
Clé InChI |
OVXVAICEGAXQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)


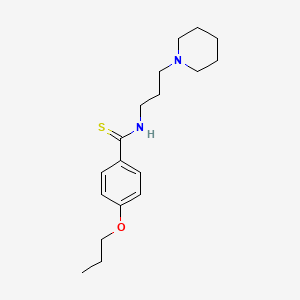

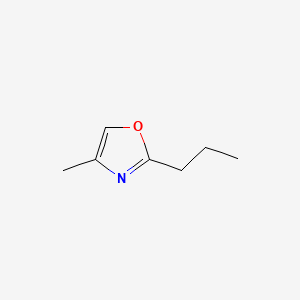
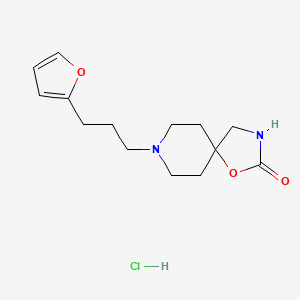
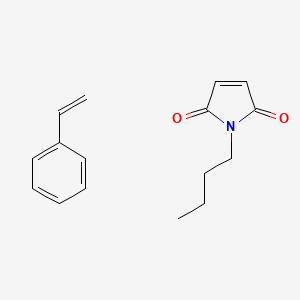
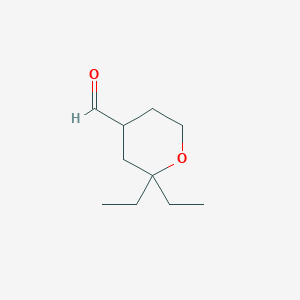
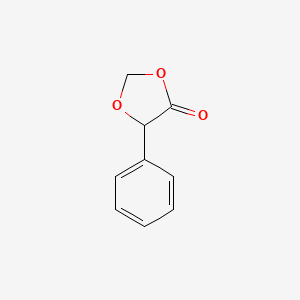
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
